molecular formula C18H31N3O8Si B1611945 3,4,6-Tri-O-acetyl-2-azido-1-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glucopyranose CAS No. 99049-65-7

3,4,6-Tri-O-acetyl-2-azido-1-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glucopyranose

Cat. No. B1611945
CAS RN: 99049-65-7
M. Wt: 445.5 g/mol
InChI Key: IFAXCGVPFHELQE-HHARLNAUSA-N
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Description

3,4,6-Tri-O-acetyl-2-azido-1-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glucopyranose is a useful research compound. Its molecular formula is C18H31N3O8Si and its molecular weight is 445.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4,6-Tri-O-acetyl-2-azido-1-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glucopyranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,6-Tri-O-acetyl-2-azido-1-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glucopyranose including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 3,4,6-Tri-O-acetyl-2-azido-1-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glucopyranose, also known as 1-O-tert-Butyldimethylsilyl 2-azido-2-deoxy-beta-D-glucopyranoside 3,4,6-triacetate, is glycosidase enzymes . These enzymes play a crucial role in the metabolism of carbohydrates, and their inhibition is a strategy in the development of antiviral drugs .

Mode of Action

This compound interacts with its targets by acting as a glycosidic compound . It showcases its significance in the synthesis of glycosidic compounds and the investigation of carbohydrate-mediated interactions . The 2-azido group acts as a latent amine, which can be re-accessible by several reductive chemistries . It plays an important role in α-selective glycosylations .

Biochemical Pathways

The compound affects the biochemical pathways related to the metabolism of carbohydrates. By inhibiting glycosidase enzymes, it interferes with the normal breakdown and synthesis of glycosidic compounds . This disruption can have downstream effects on the metabolic processes of cells, particularly those involving carbohydrates .

Result of Action

The result of the compound’s action is the inhibition of glycosidase enzymes, which can potentially combat viral infections . This makes the compound an invaluable asset in the pursuit of antiviral drugs .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound is sensitive to light and should be stored in a dark environment

properties

IUPAC Name

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-azido-6-[tert-butyl(dimethyl)silyl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N3O8Si/c1-10(22)25-9-13-15(26-11(2)23)16(27-12(3)24)14(20-21-19)17(28-13)29-30(7,8)18(4,5)6/h13-17H,9H2,1-8H3/t13-,14-,15-,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAXCGVPFHELQE-HHARLNAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)O[Si](C)(C)C(C)(C)C)N=[N+]=[N-])OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[Si](C)(C)C(C)(C)C)N=[N+]=[N-])OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3O8Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584091
Record name 3,4,6-Tri-O-acetyl-2-azido-1-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,6-Tri-O-acetyl-2-azido-1-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glucopyranose

CAS RN

99049-65-7
Record name 3,4,6-Tri-O-acetyl-2-azido-1-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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